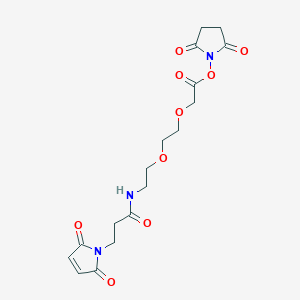

Mal-propionylamido-PEG2-NHS acetate

Description

Mal-propionylamido-PEG2-NHS acetate (CAS 955094-26-5), also referred to as Maleimide-PEG2-NHS ester or Mal-amido-PEG2-NHS, is a heterobifunctional linker widely used in bioconjugation and antibody-drug conjugate (ADC) development. Its structure comprises three critical components:

- Maleimide group: Reacts selectively with thiol (-SH) groups under physiological pH (6.5–7.5) to form stable thioether bonds.

- NHS ester: Targets primary amines (-NH2) on proteins, peptides, or amine-modified oligonucleotides.

- PEG2 spacer: A short polyethylene glycol (PEG) chain enhancing hydrophilicity and reducing steric hindrance during conjugation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O9/c21-12(5-7-19-13(22)1-2-14(19)23)18-6-8-27-9-10-28-11-17(26)29-20-15(24)3-4-16(20)25/h1-2H,3-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDQZRONGSMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1242060-82-7 | |

| Details | Compound: α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]poly(oxy-1,2-ethanediyl) | |

| Record name | α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242060-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG2-NHS acetate typically involves the reaction of a PEG derivative with maleimide and NHS ester groupsThe NHS ester is then introduced to the other end of the PEG chain via an esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using analytical methods like HPLC and NMR .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG2-NHS acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.

Common Reagents and Conditions

Reagents: Primary amines, thiol-containing compounds, and various solvents (e.g., dimethyl sulfoxide, water).

Conditions: Reactions typically occur at pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide-thiol reactions

Major Products

Amide Bonds: Formed from the reaction of NHS ester with primary amines.

Thioether Bonds: Formed from the reaction of maleimide with thiol groups

Scientific Research Applications

Mal-propionylamido-PEG2-NHS acetate has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of proteins, peptides, and oligonucleotides for various biological assays and studies.

Medicine: Employed in the development of antibody-drug conjugates (ADCs) and other therapeutic agents to improve drug delivery and efficacy.

Industry: Utilized in the production of biocompatible materials and coatings

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG2-NHS acetate involves the formation of covalent bonds between the NHS ester and primary amines, as well as between the maleimide group and thiol groups. These reactions result in the stable attachment of the compound to biomolecules, enhancing their solubility, stability, and bioavailability. The PEG chain acts as a spacer, reducing steric hindrance and improving the overall efficiency of the conjugation process .

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₁₈H₂₃N₃O₉

- Molecular weight : 425.39 g/mol

- Purity : ≥95% (commercial sources)

- Storage : -20°C to prevent hydrolysis of the NHS ester .

This compound is indispensable for site-specific conjugation in ADC synthesis, where controlled linkage between antibodies and payloads is critical .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Mal-propionylamido-PEG2-NHS acetate with structurally related linkers:

Performance and Application-Specific Differences

PEG Length and Solubility

- PEG2 vs. PEG4 : Increasing PEG length (e.g., PEG4 in Maleimidopropionyl-PEG4-NHS) enhances hydrophilicity and solubility in aqueous buffers. However, longer PEG chains (e.g., PEG4 or PEG6) may increase molecular weight and reduce conjugation efficiency due to steric bulk .

- PEG vs. Alkyl Chains : Maleimide-(CH₂)₁₀-COONHS replaces PEG with a hydrophobic C10 alkyl chain, limiting its use in aqueous environments but offering advantages in lipid-rich systems .

Functional Group Specificity

- Heterobifunctional (Maleimide + NHS) vs. Homobifunctional (DSS Crosslinker) : DSS Crosslinker (homobifunctional NHS ester) enables amine-amine conjugation but lacks thiol reactivity, making it unsuitable for ADC applications requiring site-specificity .

- Bis-Maleimide Linkers (e.g., Bis-Mal-PEG6) : Enable dual thiol conjugation, useful for creating protein dimers or multi-component ADCs .

Commercial Availability and Cost

- Mal-PEG2-NHS : Priced at ~$225/g (95% purity), it is cost-effective for routine bioconjugation .

- Mal-PEG4-NHS : Higher cost (~$229/g) reflects increased synthetic complexity and demand for extended spacer applications .

Research Findings and Case Studies

- ADC Development: Mal-PEG2-NHS demonstrated 90% conjugation efficiency in a 2023 study linking trastuzumab to monomethyl auristatin E (MMAE), outperforming alkyl-based linkers (75% efficiency) due to superior aqueous solubility .

- Comparison with DSS Crosslinker : In a 2021 study, Mal-PEG2-NHS achieved 85% site-specific antibody-drug conjugation, while DSS resulted in random amine coupling with 40% loss of antigen-binding activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.